

A Comprehensive In Vitro Efficacy Guide: Pentostatin (2'-Deoxycoformycin)

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Compound of Interest

Compound Name: 2'-Deoxycoformycin

Cat. No.: B8070352

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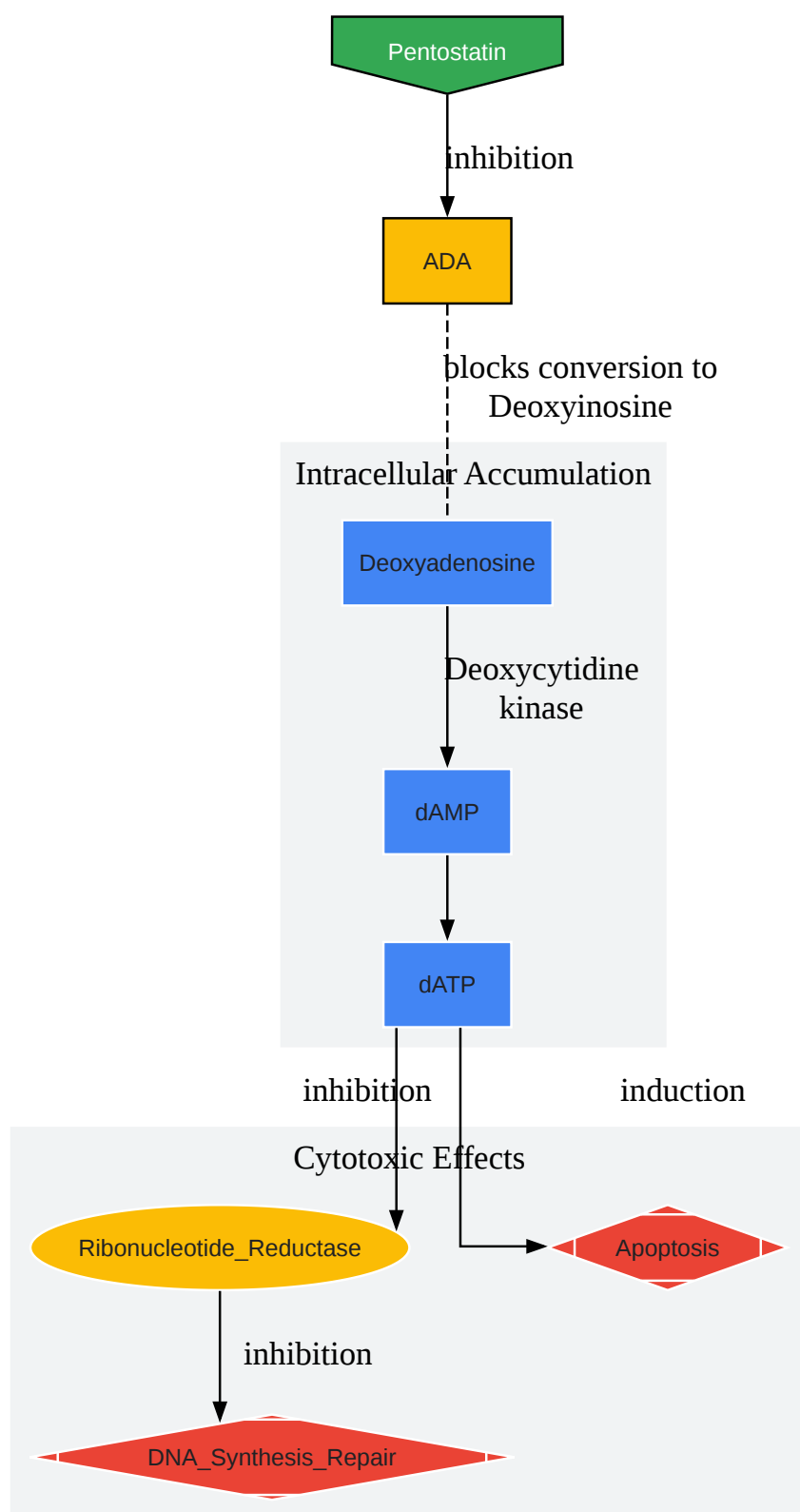
For Researchers, Scientists, and Drug Development Professionals

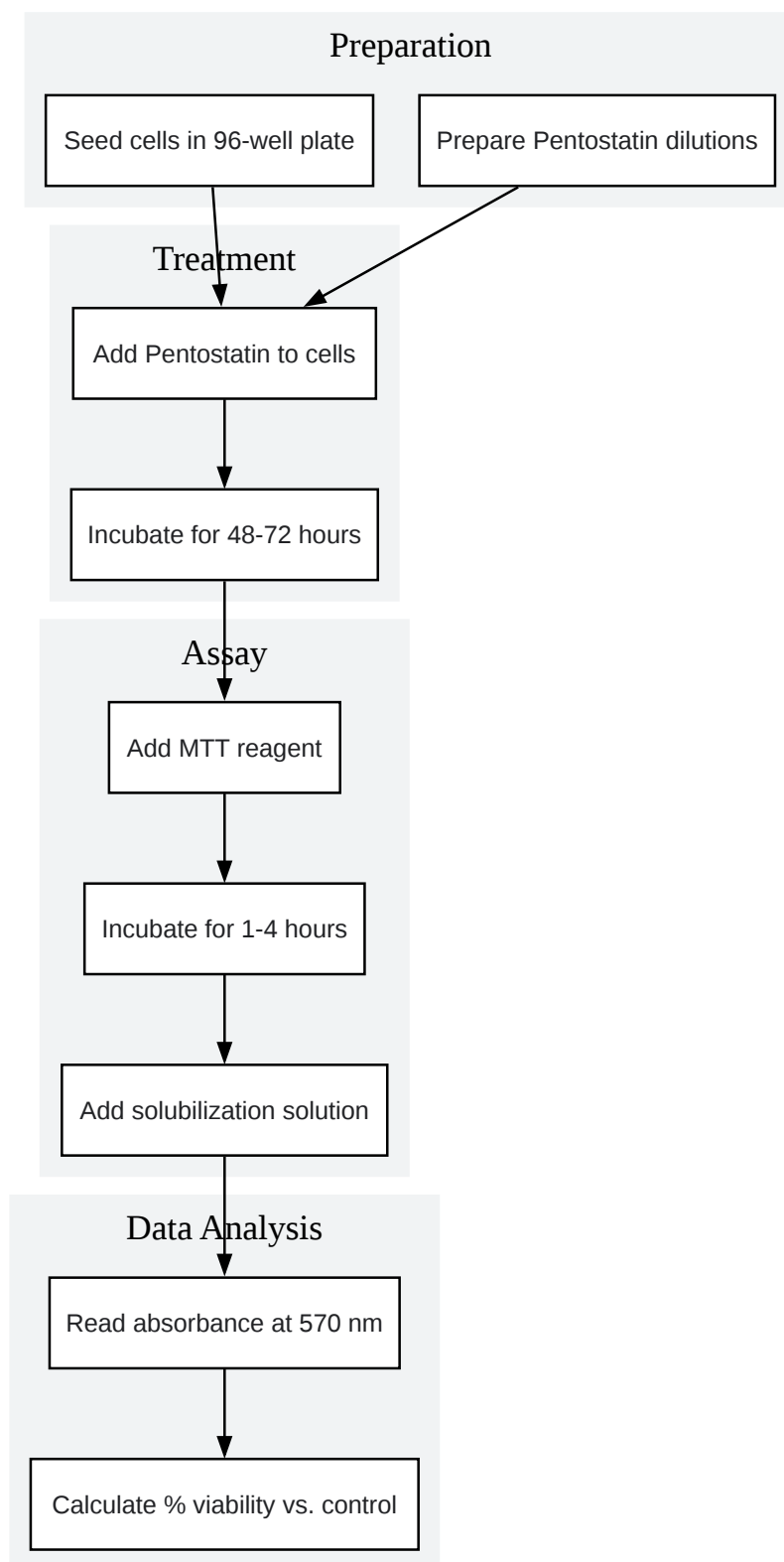
This guide provides an objective overview of the in vitro efficacy of Pentostatin, also known as **2'-Deoxycoformycin**. As these are two names for the same potent inhibitor of adenosine deaminase (ADA), this document will focus on the singular compound's performance, supported by experimental data and detailed methodologies.^{[1][2][3][4][5][6][7]} Pentostatin is a purine analog used in the treatment of certain leukemias and lymphomas.^{[6][7][8][9]}

Mechanism of Action

Pentostatin is a transition-state analog inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway.^{[1][8][10]} ADA catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.^[1] By potently inhibiting ADA, Pentostatin leads to an accumulation of intracellular deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP).^{[1][2][11]} Elevated levels of dATP are cytotoxic, particularly to lymphocytes, as they can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, and can also trigger apoptosis (programmed cell death).^{[1][2]}

Signaling Pathway of Pentostatin's Action





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